[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate
Overview
Description
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate: is a complex organic compound featuring multiple functional groups, including acetoxy, iodomethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups, followed by iodination and methoxylation. The reaction conditions often require the use of acetic anhydride, iodine, and methanol as reagents, along with catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as column chromatography or recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated oxan derivatives.
Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Iodinated oxan derivatives.
Reduction: Methyl-substituted oxan derivatives.
Substitution: Various substituted oxan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and iodomethyl groups can participate in covalent bonding with active sites, altering the function of the target molecule. The methoxy group may contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- [4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate
- [4,5-Diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate
- [4,5-Diacetyloxy-2-(fluoromethyl)-6-methoxyoxan-3-yl] acetate
Uniqueness: The presence of the iodomethyl group in [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher reactivity can lead to different chemical behaviors and interactions, making this compound particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINNAVZJINYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285894 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-38-8, 6304-96-7 | |
Record name | NSC51248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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